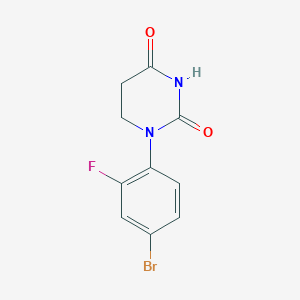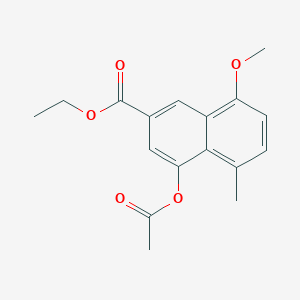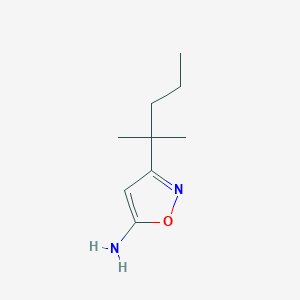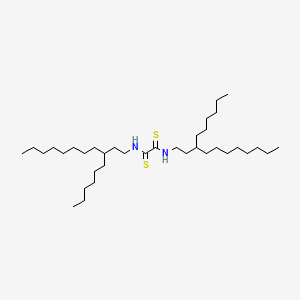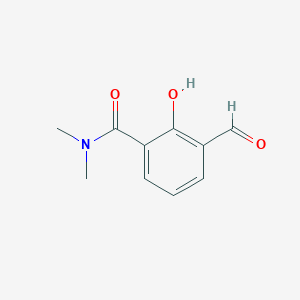
3-Formyl-2-hydroxy-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formyl-2-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.201 g/mol . It is known for its unique structure, which includes a formyl group, a hydroxyl group, and a dimethylbenzamide moiety. This compound is utilized in various scientific research fields due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2-hydroxy-N,N-dimethylbenzamide typically involves the formylation of 2-hydroxy-N,N-dimethylbenzamide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group . The reaction conditions generally include:
Reagents: N,N-dimethylformamide, phosphorus oxychloride
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to moderate heating
Reaction Time: Several hours to complete the formylation
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes:
Large-scale reactors: Continuous flow or batch reactors
Purification: Crystallization or chromatography to isolate the pure compound
化学反応の分析
Types of Reactions
3-Formyl-2-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 3-Carboxy-2-hydroxy-N,N-dimethylbenzamide
Reduction: 3-Hydroxymethyl-2-hydroxy-N,N-dimethylbenzamide
Substitution: Various substituted benzamides depending on the nucleophile used
科学的研究の応用
3-Formyl-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Formyl-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The formyl group can act as an electrophile, participating in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to proteins and enzymes. The dimethylbenzamide moiety provides hydrophobic interactions, enhancing the compound’s stability and solubility in organic solvents.
類似化合物との比較
Similar Compounds
3-Hydroxy-N,N-dimethylbenzamide: Lacks the formyl group, making it less reactive in formylation reactions.
2-Formyl-3-hydroxy-N,N-dimethylbenzamide: Similar structure but with different positioning of the formyl and hydroxyl groups.
N,N-Dimethylformamide (DMF): Used as a reagent in the synthesis of 3-Formyl-2-hydroxy-N,N-dimethylbenzamide.
Uniqueness
This compound is unique due to the presence of both formyl and hydroxyl groups on the benzamide ring, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
3-formyl-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H11NO3/c1-11(2)10(14)8-5-3-4-7(6-12)9(8)13/h3-6,13H,1-2H3 |
InChIキー |
QKDGIFVYWAWYDV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC=CC(=C1O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)
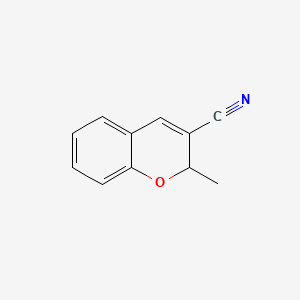
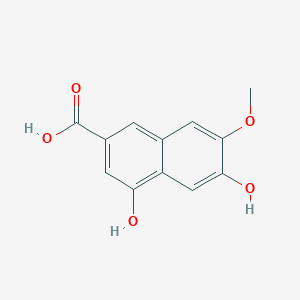
![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)
![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)
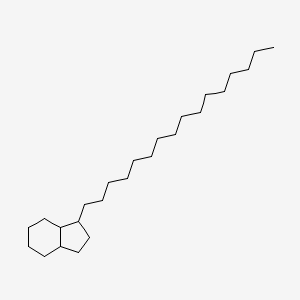
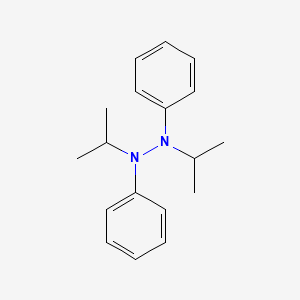
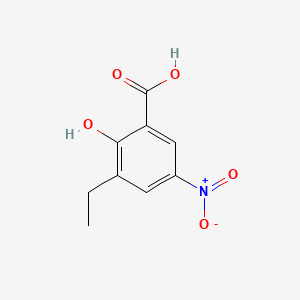
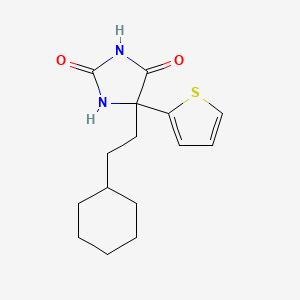
![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
